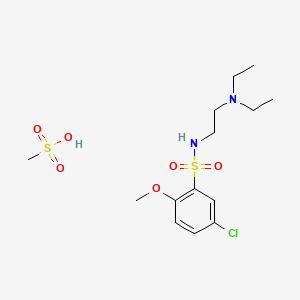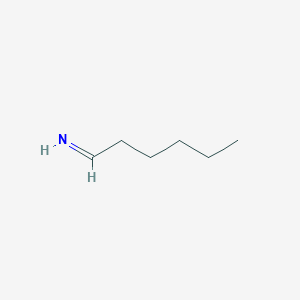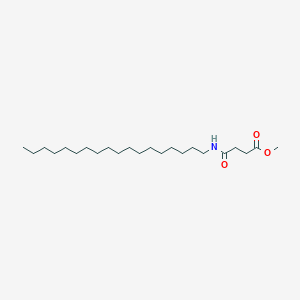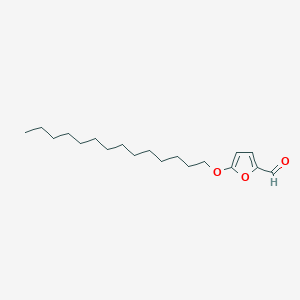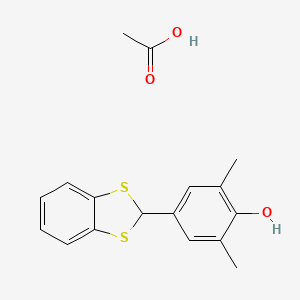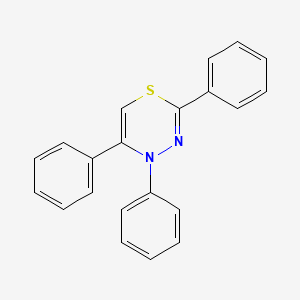
2,4,5-Triphenyl-4H-1,3,4-thiadiazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-Triphenyl-4H-1,3,4-thiadiazine is a heterocyclic compound that contains one sulfur and two nitrogen atoms in a six-membered ring structure. This compound is part of the thiadiazine family, which is known for its diverse biological and chemical properties. Thiadiazines are of significant interest in pharmaceutical and medicinal chemistry due to their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,5-Triphenyl-4H-1,3,4-thiadiazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with aromatic aldehydes . The reaction conditions often require refluxing in ethanol or other suitable solvents to facilitate the formation of the thiadiazine ring.
Industrial Production Methods: While detailed industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: 2,4,5-Triphenyl-4H-1,3,4-thiadiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2,4,5-Triphenyl-4H-1,3,4-thiadiazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 2,4,5-Triphenyl-4H-1,3,4-thiadiazine involves its interaction with various molecular targets. The compound can inhibit specific enzymes, such as carbonic anhydrase and cholinesterase, by binding to their active sites . This inhibition can lead to therapeutic effects, such as reducing inflammation or slowing the growth of cancer cells.
Comparison with Similar Compounds
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine
- 1,3,4-Thiadiazole
- 1,2,4-Triazole
Comparison: 2,4,5-Triphenyl-4H-1,3,4-thiadiazine is unique due to its specific substitution pattern and the presence of three phenyl groups. This structure imparts distinct chemical and biological properties compared to other thiadiazine derivatives. For instance, the presence of phenyl groups can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets .
Properties
CAS No. |
62472-97-3 |
|---|---|
Molecular Formula |
C21H16N2S |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2,4,5-triphenyl-1,3,4-thiadiazine |
InChI |
InChI=1S/C21H16N2S/c1-4-10-17(11-5-1)20-16-24-21(18-12-6-2-7-13-18)22-23(20)19-14-8-3-9-15-19/h1-16H |
InChI Key |
AKPCOQJLPNEZOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC(=NN2C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(2-Fluorophenyl)(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino}butanoic acid](/img/structure/B14520814.png)
![1-Acetyl-5-[bis(2-chloroethyl)amino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14520818.png)
![4,4'-[(6-Anilino-1,3,5-triazine-2,4-diyl)bis(oxy)]dibenzoic acid](/img/structure/B14520820.png)
![N-{3-[(2-Ethylhexyl)oxy]propyl}-N'-hexylthiourea](/img/structure/B14520821.png)
